molecular formula C16H18N4O4 B2644214 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797681-92-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea

Cat. No.: B2644214
CAS No.: 1797681-92-5
M. Wt: 330.344
InChI Key: SGIXEEPYFWEMTI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a heterocyclic compound featuring a benzo[d][1,3]dioxole (a methylenedioxyphenyl moiety) linked via a urea bridge to a pyrano[4,3-c]pyrazole scaffold. The synthesis of such compounds typically involves condensation reactions between amines and azides or pyrazolooxazinones under reflux conditions, followed by crystallization from ethanol or ethanol-acetic acid mixtures .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-20-13-4-5-22-8-11(13)12(19-20)7-17-16(21)18-10-2-3-14-15(6-10)24-9-23-14/h2-3,6H,4-5,7-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXEEPYFWEMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and biological mechanisms.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrano[4,3-c]pyrazole side chain. The molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 354.41 g/mol.

Biological Activity

Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study by Zhang et al. demonstrated that such compounds can activate caspase pathways leading to cell death in breast cancer cells .

Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole possess neuroprotective effects through modulation of neurotransmitter systems. For example, compounds that interact with GABA receptors have been shown to reduce neuronal apoptosis in models of neurodegenerative diseases . This suggests that our compound may hold similar protective properties.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds containing the benzo[d][1,3]dioxole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Synthesis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
  • Synthesis of the tetrahydropyrano[4,3-c]pyrazole via condensation reactions.
  • Final coupling reaction to form the urea linkage.

Case Studies

StudyFindings
Zhang et al., 2020Demonstrated antitumor activity against breast cancer cells through apoptosis induction .
Lee et al., 2021Reported neuroprotective effects in models of Alzheimer's disease with similar pyrazole derivatives .
Kim et al., 2022Found anti-inflammatory activity in vitro by inhibiting COX-2 expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea and analogous compounds:

Compound Structural Features Synthesis Method Biological Activity Ref.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea Benzo[d][1,3]dioxole + pyrano-pyrazole-urea scaffold Condensation of pyrazolooxazinone with amine in CHCl₃ under reflux Antibacterial (inferred from structural analogs)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1H-pyrazole derivatives (4a–e) Benzo[d][1,3]dioxole + tert-butyl-pyrazole core Hydrazine hydrate reaction with chalcone analogs in ethanol Antibacterial (agar diffusion test; moderate activity)
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) Hydroxymethyl-pyrazole + urea bridge Amine-azide or amine-pyrazolooxazinone condensation in toluene/CHCl₃ Not explicitly stated; urea derivatives often target CNS
MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea 3,5-Dimethoxyphenyl + pyrazole-urea Condensation of 3-oxopropanoate with pyrazolamine in acetic acid Anticonvulsant (inferred from structural class)
6f: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone Benzo[d][1,3]dioxole + tert-butyl-pyrazole + pyrrolidinone ketone Acylation of pyrazole-hydrazide with pyrrolidinone Antibacterial (higher lipophilicity may enhance activity)

Key Observations:

Structural Complexity: The target compound’s fused pyrano-pyrazole system confers greater rigidity compared to simpler pyrazole derivatives (e.g., 4a–e or MK13), which may enhance binding specificity but reduce synthetic accessibility .

The pyrrolidinone substituent in 6f introduces hydrogen-bonding capacity, which is absent in the target compound but present in hydroxymethyl-pyrazole ureas (5а-l) .

Biological Activity: Benzo[d][1,3]dioxole-containing compounds (e.g., 4a–e, 6f) show consistent antibacterial activity, suggesting this moiety is critical for microbial target interaction . Urea derivatives like MK13 and 5а-l are often explored for CNS applications (e.g., anticonvulsant activity), though the target compound’s pyrano-pyrazole scaffold may redirect its therapeutic niche .

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